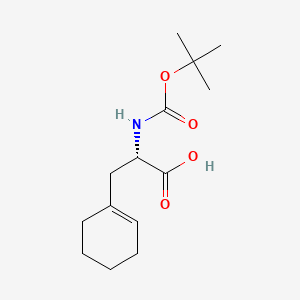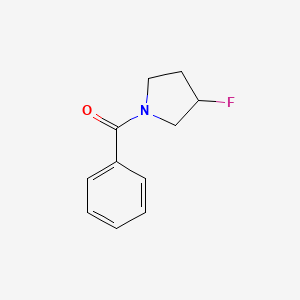![molecular formula C8H8BrIN2 B13462392 4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole](/img/structure/B13462392.png)
4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-1-{3-iodobicyclo[111]pentan-1-yl}-1H-pyrazole is a complex organic compound characterized by the presence of both bromine and iodine atoms attached to a bicyclo[111]pentane ring system, which is further connected to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole typically involves multiple steps, starting with the preparation of the bicyclo[1.1.1]pentane core. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for efficient halogenation and cycloaddition reactions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, iodine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学研究应用
4-bromo-1-{3-iodobicyclo[11
作用机制
The mechanism of action of 4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The presence of the bromine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The bicyclo[1.1.1]pentane ring system provides a rigid scaffold that can enhance the compound’s stability and specificity in binding interactions .
相似化合物的比较
Similar Compounds
1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole: Similar structure but lacks the bromine atom.
4-bromo-1-(3-methylbicyclo[1.1.1]pentan-1-yl)-1H-pyrazole: Similar structure but with a methyl group instead of an iodine atom.
4-bromo-1-(3-methylbicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole: Similar structure but with a triazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of 4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole lies in its combination of bromine and iodine atoms attached to a bicyclo[1.1.1]pentane ring system, which is further connected to a pyrazole ring. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research applications .
属性
分子式 |
C8H8BrIN2 |
|---|---|
分子量 |
338.97 g/mol |
IUPAC 名称 |
4-bromo-1-(3-iodo-1-bicyclo[1.1.1]pentanyl)pyrazole |
InChI |
InChI=1S/C8H8BrIN2/c9-6-1-11-12(2-6)8-3-7(10,4-8)5-8/h1-2H,3-5H2 |
InChI 键 |
FVZDXMNSKWYCIX-UHFFFAOYSA-N |
规范 SMILES |
C1C2(CC1(C2)I)N3C=C(C=N3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


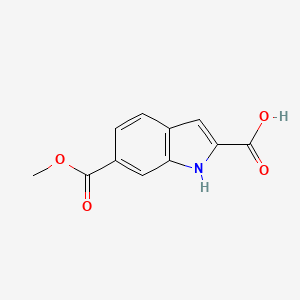
![tert-butyl 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate](/img/structure/B13462320.png)
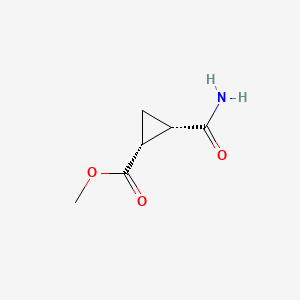
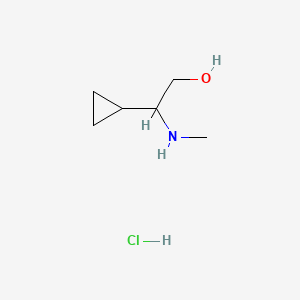
![4-[(Tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B13462329.png)
![3-(Ethylthio)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B13462333.png)
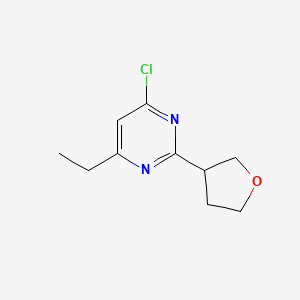
![3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13462363.png)
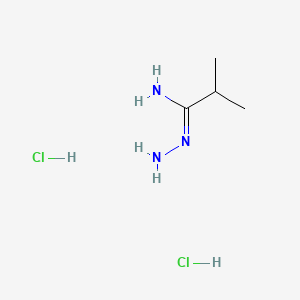
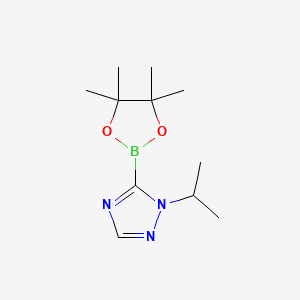
![4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13462372.png)
![3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13462381.png)
